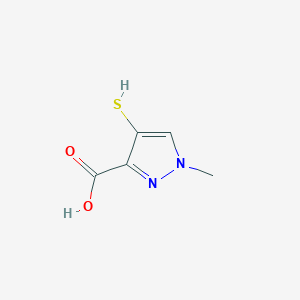
1-Methyl-4-sulfanylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-sulfanylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms and a sulfur atom, making it an interesting subject for chemical research and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid are currently unknown. This compound belongs to the class of pyrazoles, which are known to have diverse biological activities . .
Mode of Action
Pyrazoles, in general, are known to interact with various biological targets through nucleophilic and electrophilic substitution reactions . .
Biochemical Pathways
Pyrazoles can affect a variety of biochemical pathways due to their diverse biological activities . .
Result of Action
Pyrazoles can have a wide range of effects at the molecular and cellular level due to their diverse biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-oxobutan-2-one with thiosemicarbazide under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
1-Methyl-4-sulfanylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
- 1-Methyl-3-sulfanylpyrazole-5-carboxylic acid
- 4-Methyl-1-sulfanylpyrazole-3-carboxylic acid
- 1-Methyl-4-sulfanylpyrazole-5-carboxylic acid
Uniqueness: 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the sulfanyl group at the 4-position provides unique steric and electronic properties, making it a valuable compound for targeted research and applications .
Conclusion
This compound is a compound of significant interest in various fields of science and industry. Its unique structure and versatile reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
1-methyl-4-sulfanylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-7-2-3(10)4(6-7)5(8)9/h2,10H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPJEKYHUPCVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
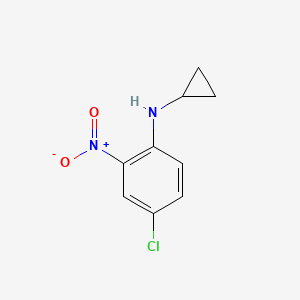

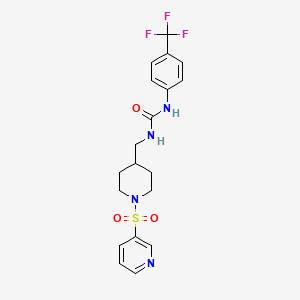
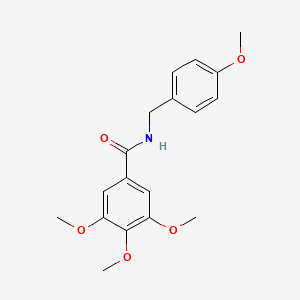
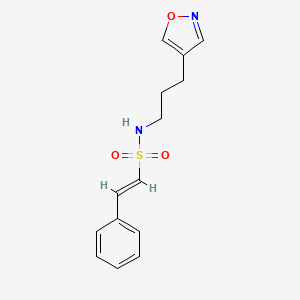
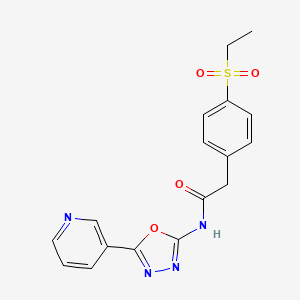
![N-(4-chloro-2-methylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2923691.png)
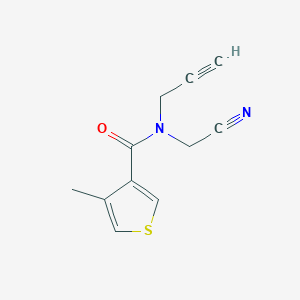
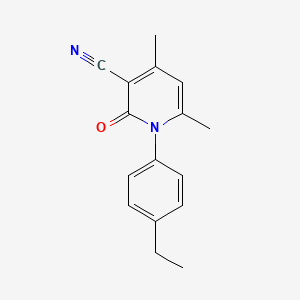

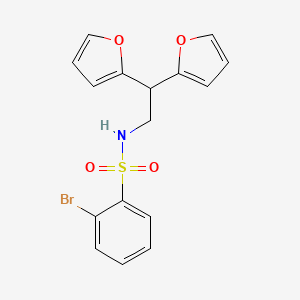
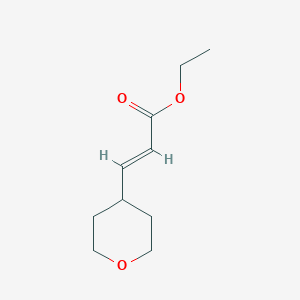
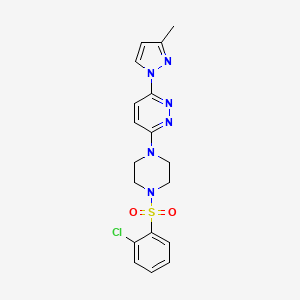
![2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2923706.png)
